PD 166285 - 212391-63-4

PD 166285

Catalog Number: EVT-279027
CAS Number: 212391-63-4
Molecular Formula: C26H29Cl4N5O2
Molecular Weight: 585.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD 166285 (dihydrochloride) is a synthetic, small molecule protein tyrosine kinase inhibitor (PTKi). [] It belongs to a novel class of chemical compounds known as 6-aryl-pyrido[2,3-d]pyrimidines. [] PD 166285 is a significant research tool for its ability to inhibit various tyrosine kinases, including Src non-receptor tyrosine kinase, fibroblast growth factor receptor-1 (FGFR-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta subunit (PDGFR-β). [] This inhibitory action makes it valuable for investigating cellular processes like cell signaling, proliferation, and migration, particularly in the context of cancer and cardiovascular diseases. []

R 115777

Compound Description: R 115777 is a farnesyl transferase inhibitor investigated for its potential anticancer activity. []

Relevance: R 115777 belongs to a distinct class of signal transduction inhibitors compared to PD 166285, which is a protein tyrosine kinase inhibitor. Both compounds have been studied in the context of cancer treatment, highlighting the interest in targeting different signaling pathways for therapeutic intervention. []

L 778,123

Compound Description: L 778,123 is another farnesyl transferase inhibitor that has been evaluated in clinical trials for cancer treatment. []

Relevance: Similar to R 115777, L 778,123 represents a different class of signal transduction inhibitors compared to PD 166285. The investigation of both compounds in clinical trials emphasizes the exploration of diverse approaches to target cancer cell signaling. []

ZD 1490

Compound Description: ZD 1490 is a quinazoline-based inhibitor of tyrosine protein kinases, including those involved in angiogenesis. []

Relevance: Like PD 166285, ZD 1490 belongs to the chemical class of tyrosine kinase inhibitors and has shown promising antitumor activity. The shared chemical class and antitumor properties suggest a potential overlap in their mechanisms of action. []

PD 183805

Compound Description: PD 183805 is an indolinone-based tyrosine protein kinase inhibitor that targets angiogenesis. []

Relevance: As a tyrosine kinase inhibitor with reported antitumor activity, PD 183805 shares a similar therapeutic target with PD 166285. The two compounds represent different chemical series within the broader category of tyrosine kinase inhibitors, suggesting potential structural and mechanistic differences. []

SU 6668

Compound Description: SU 6668 is a pyrido-pyrimidine-based tyrosine protein kinase inhibitor known for its anti-angiogenic properties. []

Relevance: SU 6668 shares both its classification as a tyrosine kinase inhibitor and its antitumor activity with PD 166285. Their inclusion in the same chemical series (pyrido-pyrimidines) suggests structural similarities and a potential for overlapping mechanisms of action. []

GW 5181

Compound Description: GW 5181 is a tyrosine protein kinase inhibitor with demonstrated antitumor activity, belonging to one of the three main chemical series (quinazolines, indolinones, and pyrido-pyrimidines) being explored for this purpose. []

Relevance: GW 5181's classification as a tyrosine kinase inhibitor with antitumor activity aligns with the properties of PD 166285. Although the specific chemical series of GW 5181 is not specified in the context of the provided text, its inclusion in the group known for potent inhibitors suggests structural similarities to either ZD 1490, PD 183805, or SU 6668, and potentially to PD 166285 as well. []

BNP 1350

Compound Description: BNP 1350 is a camptothecin derivative classified as a topoisomerase inhibitor. []

Relevance: BNP 1350 represents a different class of anticancer agents compared to PD 166285, targeting topoisomerases rather than tyrosine kinases. []

BN-80915

Compound Description: BN-80915 is another camptothecin derivative and topoisomerase inhibitor investigated for its anticancer potential. []

Relevance: Similar to BNP 1350, BN-80915 belongs to the class of topoisomerase inhibitors, distinct from the tyrosine kinase inhibitory activity of PD 166285. []

F-11782

Compound Description: F-11782 is an epipodophyllotoxin derivative, also acting as a topoisomerase inhibitor with potential anticancer applications. []

Relevance: As a topoisomerase inhibitor, F-11782 targets a different class of enzymes compared to the tyrosine kinase inhibition exhibited by PD 166285. []

IDN -5109

Compound Description: IDN -5109 is a taxoid, a class of compounds known for their antimitotic activity, potentially useful in cancer treatment. []

Relevance: IDN -5109's mechanism of action as an antimitotic agent differs from PD 166285's tyrosine kinase inhibitory activity, highlighting distinct approaches to target cancer cell proliferation. []

D-24851

Compound Description: D-24851 is a novel antimitotic agent with potential applications in cancer therapy. []

Relevance: Similar to IDN -5109, D-24851 targets cell division through its antimitotic activity, contrasting with PD 166285's focus on tyrosine kinase inhibition. []

MK-1775

Compound Description: MK-1775 is a highly specific and potent inhibitor of Wee-1 kinase, currently under investigation in clinical trials for cancer treatment in combination with DNA-damaging agents like gemcitabine, carboplatin, or cisplatin. []

Overview

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one; dihydrochloride is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-7-ones. This compound is notable for its potential as a protein kinase inhibitor, particularly in therapeutic applications targeting various diseases, including cancer. The compound's structure features a dichlorophenyl group and an ethoxy aniline moiety, contributing to its biological activity.

Source and Classification

This compound can be sourced from various chemical suppliers and has been documented in several patents and scientific articles. It is classified as a protein tyrosine kinase inhibitor, which indicates its role in modulating kinase activity, a critical process in cellular signaling pathways. The dihydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available pyrido[2,3-d]pyrimidin-7-one derivatives.
  2. Formation of Intermediates: Key intermediates are generated through various reactions including condensation and substitution reactions involving substituted phenylacetate esters and amines.
  3. Final Steps: The final product is obtained through selective reactions that introduce the diethylamino ethoxy group and the dichlorophenyl substituent.

The synthesis has been reported to yield significant amounts of the target compound, although specific yields can vary based on reaction conditions .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one is primarily characterized by its interactions with biological targets such as protein kinases. It acts by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to downstream effects on cell proliferation and survival pathways.

Common reactions involved in its synthesis include:

  • Nucleophilic substitutions: Introducing functional groups onto the aromatic rings.
  • Condensation reactions: Forming imines or amines that are crucial for building the pyrido[2,3-d]pyrimidine scaffold .
Mechanism of Action

Process and Data

The mechanism of action for 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one involves:

  1. Inhibition of Kinases: The compound binds competitively to the ATP-binding site of target kinases.
  2. Disruption of Signaling Pathways: By inhibiting kinase activity, it disrupts critical signaling pathways associated with cell growth and division.
  3. Induction of Apoptosis: In cancer cells, this inhibition can lead to increased apoptosis due to disrupted survival signals.

Data from studies indicate that this compound has shown efficacy against various cancer cell lines by inducing G1/G0 phase arrest .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one include:

  • Molecular Weight: Approximately 511.15 g/mol.
  • Solubility: Generally soluble in organic solvents due to its hydrophobic components but may require formulation adjustments for aqueous solutions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for pharmaceutical compounds.

Chemical properties include stability under standard laboratory conditions but may require protection from light and moisture during storage .

Applications

Scientific Uses

The primary applications of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one are in the field of medicinal chemistry as a potential therapeutic agent against cancers and other diseases involving aberrant kinase activity. Its role as a protein tyrosine kinase inhibitor makes it valuable in research focused on targeted cancer therapies and the development of novel drugs aimed at specific signaling pathways .

Properties

CAS Number

212391-63-4

Product Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Molecular Formula

C26H29Cl4N5O2

Molecular Weight

585.3 g/mol

InChI

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H

InChI Key

NADLBPWBFGTESN-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

6-(2,6-dichlorophenyl)-2-(4-(2-diethylaminoethoxy)phenylamino)-8-methyl-8H-pyrido(2,3-d)pyrimidin-7-one
PD 166285
PD-166285

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.